2-Ethylhexylzinc bromide

Descripción

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The journey of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324) from the reaction of ethyl iodide and zinc metal. digitellinc.comwikipedia.org This pioneering work not only introduced the first organozinc compound but also laid the groundwork for the theory of valence. digitellinc.com Throughout the latter half of the 19th century, chemists such as Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev expanded the utility of these reagents, using them to synthesize tertiary alcohols from acid chlorides. digitellinc.com Another significant milestone was the development of the Reformatsky reaction by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. digitellinc.com

Despite these early advances, the discovery of the more reactive Grignard reagents temporarily shifted the focus away from organozinc compounds. oup.com However, the very attribute that led to their initial decline—their lower reactivity compared to organolithium or Grignard reagents—was later recognized as a significant advantage. wikipedia.orgoup.com This moderate reactivity allows organozinc reagents to be highly selective and tolerant of a wide array of functional groups, such as esters, nitriles, and ketones, in the substrate, a feature that is often problematic for their more reactive counterparts. sigmaaldrich.comgoogle.com This realization led to a resurgence in their use, cementing their role as essential intermediates in modern organic synthesis. d-nb.info

Overview of Organozinc Halides as Synthetic Intermediates

Organozinc halides, with the general formula RZnX (where R is an alkyl or aryl group and X is a halide), are a prominent class of organozinc reagents. slideshare.net They represent a bridge in reactivity, being more reactive than the parent organic halide but less so than diorganozinc compounds or Grignard reagents. wikipedia.orgd-nb.info This tuned reactivity is crucial for their synthetic utility, enabling precise carbon-carbon bond formation without disturbing sensitive functional groups present in complex molecules. google.com

The most direct and attractive method for preparing organozinc halides is the oxidative insertion of zinc metal into a carbon-halide bond. google.com This process often requires an activated form of zinc, such as Rieke® Zinc, which is produced by the reduction of a zinc salt to create a metal with a high surface area and reactivity. sigmaaldrich.comslideshare.net This activation allows zinc to react directly with a variety of organic bromides and chlorides. sigmaaldrich.com

Once formed, these organozinc halides are extensively used in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. google.comresearchgate.net In these reactions, the organozinc reagent acts as the nucleophilic partner, transferring its organic group to another electrophilic molecule to form a new, larger molecule. researchgate.net

Unique Attributes of the 2-Ethylhexyl Moiety in Chemical Transformations

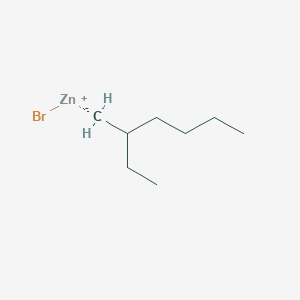

The 2-ethylhexyl group is a branched, eight-carbon alkyl chain that imparts specific properties to the molecules it constitutes. Its structure consists of a hexyl chain with an ethyl group at the second carbon position. This branching has several important consequences for the chemical and physical properties of 2-Ethylhexylzinc bromide.

The bulky and hydrophobic nature of the 2-ethylhexyl moiety influences the solubility of the organozinc reagent, typically enhancing its solubility in non-polar organic solvents like tetrahydrofuran (B95107) (THF), in which it is often supplied as a solution. amazonaws.comfluorochem.co.uk In polymer chemistry, the incorporation of the 2-ethylhexyl group is known to improve properties such as flexibility, water resistance, and adhesion in the final polymer. rsc.orgatamanchemicals.com When part of a reagent like this compound, this alkyl group is transferred during reactions, imparting these characteristics to the final product. For example, its use in the synthesis of conjugated polymers for electronic applications helps ensure the resulting material has good solubility and desirable physical properties for processing and device fabrication. rsc.org The branching can also influence the stereochemistry and reaction kinetics of the transformations in which it participates. ugent.be

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

bromozinc(1+);3-methanidylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAJHFPNMGKTEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC([CH2-])CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Methodologies for 2 Ethylhexylzinc Bromide

Direct Generation from 2-Ethylhexyl Bromide and Activated Zinc

The direct reaction between an organic halide and zinc metal is a fundamental method for synthesizing organozinc reagents. This oxidative addition process necessitates the use of highly reactive zinc to overcome the activation energy barrier of the reaction.

Standard zinc dust often exhibits low reactivity due to a passivating layer of zinc oxide on its surface. To enhance its reactivity, various activation methods are employed. One of the most effective is the preparation of Rieke zinc, which is a highly reactive, finely divided form of zinc metal. wikipedia.org This is typically generated by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium metal in the presence of a catalytic amount of an electron carrier like naphthalene. ijmpronline.com The resulting black slurry of Rieke zinc in a solvent like tetrahydrofuran (B95107) (THF) possesses a high surface area and is free from the deactivating oxide layer, making it highly effective for the oxidative addition to organic halides. ijmpronline.comriekemetals.com For primary alkyl bromides like 2-ethylhexyl bromide, the reaction with Rieke zinc generally proceeds efficiently. riekemetals.comriekemetals.com

The general scheme for the preparation of Rieke Zinc is as follows: ZnCl₂ + 2 Li → Zn* + 2 LiCl (where Zn* represents activated Rieke Zinc)

This activated zinc can then readily react with 2-ethylhexyl bromide to form the desired organozinc reagent. acs.org

The choice of solvent plays a critical role in the successful formation of 2-Ethylhexylzinc bromide. Ethereal solvents, particularly tetrahydrofuran (THF), are commonly used for this reaction. organic-chemistry.org THF is advantageous because it can solvate the organozinc species as it forms, preventing it from depositing on the zinc metal surface and stopping the reaction.

The polarity of the solvent system can significantly impact the reaction rate and yield. ijmpronline.com In some cases, for less reactive halides, highly polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) are used to facilitate the reaction. google.comresearchgate.net However, for a primary alkyl bromide like 2-ethylhexyl bromide, THF is generally a suitable solvent, especially when highly activated zinc is used. organic-chemistry.org

| Solvent | Polarity (Dielectric Constant) | General Applicability for Organozinc Formation |

| Tetrahydrofuran (THF) | 7.5 | Widely used, good for solvating organozinc reagents. organic-chemistry.org |

| Diethyl ether | 4.3 | Also used, but THF is often preferred for its better solvating power. |

| Dimethylformamide (DMF) | 36.7 | Used for less reactive halides, increases reaction rate. researchgate.net |

| Dimethylacetamide (DMAC) | 37.8 | Similar to DMF, a highly polar solvent. google.com |

Transmetalation Approaches for this compound Synthesis

Transmetalation is an alternative and widely used method for preparing organozinc reagents. This process involves the exchange of an organic group from a more electropositive metal to zinc. wikipedia.org

A common transmetalation route involves the reaction of a pre-formed Grignard reagent, in this case, 2-ethylhexylmagnesium bromide, with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.net The driving force for this reaction is the transfer of the organic group to the more electronegative zinc atom.

The Grignard reagent, 2-ethylhexylmagnesium bromide, is itself prepared by reacting 2-ethylhexyl bromide with magnesium metal in an ethereal solvent like diethyl ether or THF. sigmaaldrich.comthermofisher.com

The subsequent transmetalation reaction is as follows: 2-Ethylhexylmagnesium bromide + ZnBr₂ → this compound + MgBr₂

This method is particularly useful as it often proceeds cleanly and with high yields. researchgate.net

Lithium halides, especially lithium chloride (LiCl), have been found to have a profound effect on both the direct synthesis and transmetalation routes for preparing organozinc reagents. acs.orgnsf.govnih.gov In the context of direct synthesis, LiCl helps to solubilize the organozinc species as it forms on the metal surface, thereby preventing passivation and promoting the reaction. wikipedia.orgorganic-chemistry.orgnih.gov This is achieved through the formation of a soluble adduct. wikipedia.org

In transmetalation reactions, particularly those starting from organolithium compounds, the presence of lithium halides is inherent. When transmetalating from a Grignard reagent, the addition of LiCl can also be beneficial. It is believed to break up oligomeric aggregates of the organozinc reagent, leading to more reactive monomeric species. This effect can enhance the subsequent reactivity of the this compound in coupling reactions. acs.orgnsf.gov

| Additive | Role in Organozinc Synthesis |

| Lithium Chloride (LiCl) | Solubilizes organozinc species from the zinc surface in direct synthesis. wikipedia.orgorganic-chemistry.orgnih.gov Breaks up aggregates, increasing reactivity. acs.orgnsf.gov |

| Magnesium Bromide (MgBr₂) | A byproduct of Grignard-based transmetalation; can influence the structure and reactivity of the organozinc reagent. researchgate.net |

Modern Techniques in Organozinc Bromide Preparation

Recent advancements in the preparation of organozinc reagents have focused on improving efficiency, functional group tolerance, and operational simplicity. While the fundamental methods of direct insertion and transmetalation remain central, new protocols continue to be developed. For instance, cobalt-catalyzed systems have been explored for the preparation of alkylzinc compounds under mild conditions. researchgate.net Additionally, the use of ultrasound has been shown to accelerate the formation of organozinc reagents in some cases. researchgate.net These modern techniques aim to provide more robust and versatile methods for generating valuable reagents like this compound for applications in areas such as Negishi cross-coupling reactions for the synthesis of complex organic molecules and polymers. rsc.org

Electrochemical Generation of Organozinc Species

The electrochemical synthesis of organozinc reagents, such as this compound, provides a valuable alternative to traditional chemical methods, which can often necessitate harsh reaction conditions or the use of activated zinc. oup.com This technique centers on the utilization of a sacrificial zinc anode within an electrochemical cell.

In a typical configuration, a constant current is applied to a cell featuring a zinc anode and a cathode, which can be composed of materials like magnesium, aluminum, or zinc itself. The electrolysis is carried out in an organic solvent, commonly dimethylformamide (DMF) or acetonitrile (B52724) (ACN), which contains the organic halide precursor, 2-ethylhexyl bromide. electrochem.org Through this electrochemical process, the zinc anode undergoes oxidative dissolution, reacting with the 2-ethylhexyl bromide in the solution to yield the desired this compound. google.com

This methodology has proven to be highly efficient and scalable. Research indicates that the electrochemical synthesis can be effectively performed in a simple, undivided cell, enhancing the cost-effectiveness and simplicity of the process. electrochem.org The resulting this compound can be directly employed in subsequent chemical transformations, such as Negishi cross-coupling reactions, without requiring isolation. nih.govspringernature.com

The success of the electrochemical generation is influenced by several key parameters, including current density, the choice of solvent and supporting electrolyte, and the design of the electrochemical cell. Fine-tuning these variables is essential for maximizing the yield of the desired product while minimizing the formation of byproducts. electrochem.orggoogle.com

Table 1: Electrochemical Generation of this compound

| Parameter | Conditions/Value | Significance |

| Anode | Sacrificial Zinc | Serves as the zinc source for the formation of the organozinc compound. google.com |

| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN) | Provides the medium for the electrochemical reaction to occur. electrochem.org |

| Precursor | 2-Ethylhexyl bromide | The organic halide that reacts with the electrochemically activated zinc. |

| Cell Type | Undivided cell | Simplifies the experimental setup and reduces operational costs. electrochem.org |

| Application | In situ for Negishi cross-coupling | The generated organozinc reagent can be used immediately in subsequent reactions. nih.govspringernature.com |

Continuous Flow Methodologies for On-Demand Synthesis

The synthesis of this compound via continuous flow techniques presents numerous advantages over conventional batch processing, including improved safety, superior heat and mass transfer, and the capability for on-demand production. nih.govspringernature.comresearchgate.net This approach is particularly beneficial for preparing organometallic reagents that may be unstable or pyrophoric. researchgate.net

In a continuous flow system for producing this compound, a solution of 2-ethylhexyl bromide in a suitable solvent like tetrahydrofuran (THF) is directed through a packed-bed reactor filled with activated zinc. nih.govspringernature.com The zinc is typically activated beforehand using methods such as treatment with iodine or 1,2-dibromoethane (B42909) to strip the passivating oxide layer from its surface.

The reaction is often exothermic, and the efficient heat dissipation of flow reactors enables precise temperature regulation, which is critical for preventing byproduct formation and achieving high yields. innovation.ca A key parameter in this process is the residence time of the reactant mixture within the reactor, which can be accurately managed by adjusting the flow rate to optimize the reaction's conversion. nih.gov

This on-demand synthesis is highly advantageous as it produces the this compound solution immediately before its intended use in a subsequent reaction, thereby minimizing decomposition and the risks associated with handling the organometallic compound. nih.govspringernature.comresearchgate.net The output from the flow reactor, a solution of this compound, can be directly channeled into another reactor for further chemical modifications, such as cross-coupling reactions. nih.govspringernature.com

Table 2: Continuous Flow Synthesis of this compound

| Parameter | Conditions/Value | Significance |

| Reactor Type | Packed-bed reactor | Contains the activated zinc necessary for the reaction. nih.govnih.gov |

| Zinc Activation | Iodine, 1,2-Dibromoethane | Removes the passivating oxide layer from the zinc surface, enhancing reactivity. |

| Solvent | Tetrahydrofuran (THF) | Dissolves the 2-ethylhexyl bromide and the resulting organozinc product. nih.gov |

| Temperature Control | Precise temperature management | Prevents the formation of unwanted byproducts and ensures high product yields. innovation.ca |

| Residence Time | Controlled by flow rate | Allows for the optimization of reaction conversion and throughput. nih.gov |

| Benefit | On-demand synthesis | Minimizes the decomposition and handling of the potentially unstable organozinc reagent. nih.govspringernature.comresearchgate.net |

Fundamental Reactivity Patterns and Reaction Mechanisms

The fundamental reactivity of this compound is dictated by the polar carbon-zinc bond, which allows the 2-ethylhexyl group to act as a nucleophile. This reactivity is harnessed in various transformations, including additions to electrophilic substrates and participation in transmetalation processes, which are key steps in cross-coupling cycles.

While organozinc reagents like this compound are typically the nucleophilic partners in cross-coupling reactions, the initial step of the catalytic cycle involves the oxidative addition of an electrophilic substrate, such as an organic halide, to a low-valent transition metal catalyst (e.g., palladium(0) or nickel(0)). wikipedia.orgwikipedia.org This process involves the insertion of the metal into the carbon-halide bond of the electrophile, leading to an increase in the oxidation state of the metal. wikipedia.org The resulting organometallic intermediate then undergoes transmetalation with this compound.

Other Significant Organic Transformations

Beyond the more common cross-coupling reactions, this compound and related organozinc halides are capable of participating in a variety of other synthetically important transformations, including carbon-carbon bond-forming reactions like Michael additions, additions to alkynes, and cyclopropanations.

The conjugate or Michael addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis for forming carbon-carbon bonds. mdpi.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org While highly reactive organometallics like organolithium and Grignard reagents often favor direct 1,2-addition to the carbonyl carbon, organozinc reagents can be steered towards 1,4-conjugate addition. masterorganicchemistry.com

Research into the uncatalyzed conjugate addition of organozinc halides to α,β-unsaturated ketones has revealed a significant solvent effect. A study demonstrated that while the reaction is sluggish in Tetrahydrofuran (THF), switching to 1,2-Dimethoxyethane (DME) as the solvent leads to excellent yields of the conjugate addition product. rsc.org This suggests that the coordinating ability of the solvent plays a crucial role in the reaction mechanism.

Table 1: Effect of Solvent on the Uncatalyzed Conjugate Addition of Organozinc Halides to Chalcone

| Organozinc Reagent | Solvent | Time (h) | Yield (%) |

| Phenylzinc chloride | THF | 24 | <5 |

| Phenylzinc chloride | DME | 3 | 98 |

| Ethylzinc (B8376479) bromide | THF | 24 | <5 |

| Ethylzinc bromide | DME | 3 | 95 |

Data is illustrative of the general trend observed for organozinc halides and is based on findings from a study on related compounds. rsc.org

The enhanced reactivity in DME is attributed to its ability to stabilize a key transition state, which is discussed further in section 3.5. rsc.org For a reagent like this compound, this methodology provides a pathway to introduce the 2-ethylhexyl group at the β-position of an unsaturated carbonyl system.

The addition of organometallic reagents to alkynes is a powerful method for synthesizing substituted alkenes and dienes. nih.gov Organozinc reagents, including this compound, can add across the triple bond of an alkyne, typically in the presence of a transition metal catalyst such as copper or palladium. This process, often referred to as carbozincation, leads to the formation of a vinylzinc species, which can then be quenched or used in subsequent cross-coupling reactions to generate highly substituted dienes.

The synthesis of conjugated dienes is of particular interest, and methods have been developed using Negishi-type cross-coupling reactions where an organozinc reagent is coupled with a vinyl halide. snnu.edu.cnmdpi.com While direct, uncatalyzed addition of this compound to an alkyne is not a common transformation, its use in a catalytic cycle is more plausible. For instance, a copper-catalyzed addition to a terminal alkyne would likely proceed via syn-addition, placing the 2-ethylhexyl group and the zinc on the same side of the newly formed double bond.

Table 2: Representative Examples of Diene Synthesis Using Organometallic Reagents

| Alkyne Substrate | Organometallic Reagent | Catalyst/Conditions | Product Type |

| Terminal Alkyne | Alkyl Grignard | Iron(II)-NHC complex | 1,3-Dienyl Magnesium Reagent |

| Internal Alkyne | Allylic Bromide | Cobalt-Hydride Complex | Branched 1,4-Diene |

| Diarylacetylene | Ethylene | Ruthenium-Hoveyda Catalyst | 2,3-Diaryl-1,3-diene |

Cyclopropanes are valuable structural motifs in many natural products and pharmaceuticals. mdpi.comnumberanalytics.com The Simmons-Smith reaction is a classic and highly effective method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwikipedia.orgnumberanalytics.com

While this compound itself is not the cyclopropanating agent, the related Furukawa modification of the Simmons-Smith reaction employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, highlighting the utility of dialkylzinc compounds in this transformation. mdpi.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. It is believed to proceed through a concerted "butterfly" transition state where the methylene (B1212753) group is delivered to the double bond from the zinc carbenoid. The presence of directing groups, such as hydroxyl groups on an allylic alcohol, can influence the facial selectivity of the cyclopropanation. orgsyn.org

A method for synthesizing cyclopropanes from 1,3-diols has also been developed using zinc dust and magnesium bromide, showcasing another zinc-mediated route to this important ring system. nih.gov

Table 3: Examples of Simmons-Smith Cyclopropanation Reactions

| Alkene Substrate | Conditions | Product |

| Cyclohexene | CH₂I₂ / Zn(Cu) | Bicyclo[4.1.0]heptane (Norcarane) |

| (Z)-3-Hexene | CH₂I₂ / Et₂Zn | cis-1,2-Diethylcyclopropane |

| Allyl Alcohol | CH₂I₂ / Zn(Cu) | (Cyclopropyl)methanol |

This table illustrates the general scope of the Simmons-Smith reaction. mdpi.comwikipedia.org

Functional Group Tolerance and Chemoselectivity in Reactions

A significant advantage of organozinc reagents like this compound over more reactive organometallics is their superior functional group tolerance. wikipedia.orgacs.org This property allows for their use in the synthesis of complex molecules bearing sensitive functional groups without the need for extensive protecting group strategies.

Organozinc reagents are known to be compatible with a wide array of functional groups, including esters, amides, nitriles, and even some ketones, which would readily react with Grignard or organolithium reagents. numberanalytics.comwikipedia.org This tolerance is a result of their lower nucleophilicity. The chemoselectivity of these reagents can be further tuned by the choice of catalyst. For example, in Negishi cross-coupling reactions, a palladium catalyst is typically required to facilitate the reaction between the organozinc reagent and an organic halide. wikipedia.org

Specifically for this compound, it has been noted that in the absence of a catalyst that promotes other reaction pathways, it prioritizes the transfer of its alkyl group. This inherent reactivity profile is a key aspect of its chemoselectivity. In palladium-catalyzed cross-couplings, the reaction chemoselectively occurs between the organozinc reagent and an organic halide, leaving other potentially reactive sites untouched. nih.gov

Table 4: General Functional Group Compatibility of Organozinc Reagents

| Functional Group | Compatibility | Notes |

| Ester | High | Generally unreactive towards organozinc halides without a catalyst. |

| Nitrile | High | Tolerated in many organozinc reactions. |

| Ketone | Moderate | Can react, but often slower than with Grignard reagents. Can be a competing pathway in some cases. |

| Aldehyde | Low | Generally reactive towards organozinc reagents. organic-chemistry.org |

| Alkyl Halide | High | The C-X bond in the substrate is the target in cross-coupling reactions. |

| Amide | High | Generally stable to organozinc reagents. |

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is key to explaining its reactivity and selectivity. While specific experimental studies on this exact compound are limited, mechanistic investigations of related organozinc reactions provide valuable insights.

In Conjugate Additions: For the uncatalyzed Michael addition of organozinc halides to enones, computational studies suggest a mechanism that accounts for the dramatic solvent effect of DME. rsc.org The proposed key transition state involves a dimer of the organozinc reagent, where one molecule acts as the nucleophile while the second acts as a Lewis acid to activate the enone. The bidentate nature of DME is thought to be crucial in stabilizing this dimeric, eight-membered ring transition state, thereby lowering the activation energy compared to when THF is the solvent.

In Negishi Cross-Coupling: The catalytic cycle of the Negishi reaction is well-established and involves a sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: The 2-ethylhexyl group is then transferred from zinc to the palladium center. This is often the rate-limiting step. Mechanistic studies suggest that for alkylzinc reagents, the formation of higher-order zincates may be involved, and the transition state for transmetalation is thought to be a four-coordinate species where the zinc is coordinated to the palladium, possibly through a bridging halide. core.ac.ukrsc.org

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-2-ethylhexyl) from the Pd(II) complex, which regenerates the Pd(0) catalyst. This step is often in competition with β-hydride elimination, especially for alkyl groups with β-hydrogens like the 2-ethylhexyl group. The choice of ligand on the palladium catalyst is crucial for promoting reductive elimination over this undesired side reaction. nih.gov

These mechanistic models, derived from studies of analogous systems, provide a robust framework for understanding and predicting the behavior of this compound in these important organic transformations.

Strategic Introduction of the 2-Ethylhexyl Moiety into Advanced Molecules

The 2-ethylhexyl group is a key structural motif used to enhance the solubility and modify the solid-state packing of organic molecules. Its branched nature disrupts intermolecular crystallization, making materials more processable in common organic solvents—a critical factor in the development of functional organic materials and specialty chemicals. This compound is a primary reagent for introducing this moiety through powerful carbon-carbon bond-forming reactions.

One of the most prominent methods utilizing this compound is the Negishi cross-coupling reaction. This palladium-catalyzed reaction facilitates the coupling of the 2-ethylhexyl group from the organozinc reagent to various organic halides. nih.gov This method is highly valued for its functional group tolerance and effectiveness in constructing complex molecular architectures. For instance, in the synthesis of monomers for conjugated polymers, this compound is used to alkylate heterocyclic cores, such as thiophene (B33073), thereby imparting the desired solubility to the resulting polymers. nih.gov The use of organozinc reagents like this compound is often preferred for their balance of reactivity and stability, allowing for controlled and selective transformations.

Role in the Synthesis of Optoelectronic Materials and Polymers

The properties of the 2-ethylhexyl group are particularly advantageous in the field of optoelectronics, where the performance of devices is highly dependent on the morphology and processability of the active materials. wikipedia.orgtandfonline.com this compound plays a pivotal role as a building block for polymers used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties. nih.govnih.gov The introduction of side chains is essential for rendering these polymers soluble. The 2-ethylhexyl group is a popular choice for this purpose.

In a notable example, this compound is employed in the synthesis of 3-fluoro-4-(2-ethylhexyl)thiophene, a monomer for the polymer poly(3-alkyl-4-fluorothiophene) (F-P3EHT). ontosight.aialibaba.com The synthesis involves a Negishi cross-coupling reaction where the organozinc reagent transfers its 2-ethylhexyl group to a fluorinated thiophene precursor. nih.govontosight.aialibaba.com The presence of the fluorine atom on the thiophene backbone lowers the energy levels of the polymer's molecular orbitals, while the 2-ethylhexyl side chain ensures good solubility in solvents like tetrahydrofuran (THF), which is crucial for subsequent polymerization steps. ontosight.aialibaba.com The resulting fluorinated polymers have been shown to exhibit enhanced charge carrier mobilities in field-effect transistors compared to their non-fluorinated analogs. alibaba.com

Table 1: Synthesis of Fluorinated Thiophene Monomer using this compound

| Reactant | Reagent | Product | Application of Product | Reference |

|---|

The performance of conjugated polymers like poly(3-alkylthiophenes) (P3ATs) is critically dependent on their regioregularity—the specific orientation of the monomer units within the polymer chain. nih.govnih.gov A high degree of head-to-tail (HT) coupling leads to a more planar polymer backbone, facilitating intermolecular π-π stacking and improving charge transport. nih.gov

The use of this compound in polymerization methods such as Grignard Metathesis (GRIM) polymerization, often in conjunction with nickel catalysts, allows for precise control over this regioregularity. nih.gov In the synthesis of poly(3-alkyl-4-fluoro)thiophenes, the directing effect of the fluorine atom on the thiophene ring guides the metalation and subsequent coupling, leading to highly regioregular polymers. alibaba.com This structural precision results in materials with improved crystallinity and enhanced electronic properties, which are essential for high-performance electronic devices. nih.govalibaba.com

Table 2: Impact of Regioregularity on Polymer Properties

| Polymer Property | Regiorandom Polymer | Regioregular Polymer | Reason for Difference | Reference |

|---|---|---|---|---|

| Crystallinity | Low | High | Ordered head-to-tail coupling allows for planar backbone and efficient packing. | nih.gov |

| Electronic Properties | Poor | Improved | Enhanced π-π stacking facilitates better charge transport. | nih.gov, alibaba.com |

Building Block for Pharmaceutical and Agrochemical Intermediates (Generic Context)

The 2-ethylhexyl moiety is a structural component found in various bioactive molecules, including certain pharmaceutical and agrochemical compounds. Its lipophilic nature can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, making it a useful group for tuning the bioavailability and efficacy of active ingredients. While direct synthesis routes for specific commercial drugs using this compound are proprietary, the reagent stands as a key tool for introducing this valuable functional group into molecular scaffolds during the research and development of new active compounds. pharmacompass.com

In the agrochemical sector, the 2-ethylhexyl ester of the herbicide 2,4-D is a well-known example. nih.gov The 2-ethylhexyl group enhances the penetration of the active substance through the waxy cuticles of plant leaves. alibaba.com Similarly, compounds like 2-ethylhexyl diphenyl phosphate (B84403) have been used as adjuvants in agrochemical formulations to improve efficacy. google.com The synthesis of such molecules often involves the esterification of the parent acid with 2-ethylhexanol, but the initial creation of complex carbon skeletons can rely on organometallic reagents like this compound to install the alkyl group precisely where needed.

In a pharmaceutical context, organometallic reagents are fundamental in the synthesis of active pharmaceutical ingredients (APIs). pharmacompass.comrsc.org The 2-ethylhexyl group is found in some biologically active compounds. For example, Di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound that has been isolated from fungi, has demonstrated cytotoxic activity against some cancer cell lines as well as antibacterial properties. researchgate.net The synthesis of novel thiophene derivatives containing a 2-ethylhexyl ester has also yielded compounds with significant antibacterial action against drug-resistant Salmonella Typhi. nih.gov These examples highlight the relevance of the 2-ethylhexyl group in bioactive molecules, positioning this compound as a strategic reagent for medicinal chemists exploring new therapeutic agents.

Applications in Cross Coupling Reactions

A primary application of 2-Ethylhexylzinc bromide is its use as a nucleophile in palladium- or nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling. researchgate.netrsc.org This reaction is a powerful method for forming carbon-carbon bonds.

In a typical Negishi coupling, an organozinc reagent (R-ZnX) reacts with an organic halide (R'-X') in the presence of a palladium or nickel catalyst to form a new compound (R-R'). libretexts.org this compound serves as the source of the 2-ethylhexyl nucleophile.

CH₃(CH₂)₃CH(C₂H₅)CH₂ZnBr + R'−X' --(Pd or Ni catalyst)--> CH₃(CH₂)₃CH(C₂H₅)CH₂−R' + ZnBrX'

This methodology is highly valued for its compatibility with a wide range of functional groups and its stereospecificity, allowing for the construction of complex molecular architectures. google.comnih.gov Research has shown this compound being used to incorporate the 2-ethylhexyl side chain onto aromatic and heterocyclic ring systems. rsc.org For instance, it has been employed in the synthesis of fluorinated thiophene (B33073) intermediates, which are building blocks for advanced materials. rsc.org

Role in Polymer Synthesis

The properties conferred by the 2-ethylhexyl group make 2-Ethylhexylzinc bromide a valuable reagent in the synthesis of specialized polymers. Its role is particularly notable in the creation of regioregular conjugated polymers used in organic electronics.

In one documented approach, this compound was used in a Negishi cross-coupling reaction to synthesize an alkylated benzodithiophene monomer. rsc.org This monomer was subsequently polymerized to create a material with specific electronic and physical properties suitable for applications in organic field-effect transistors and solar cells. The inclusion of the 2-ethylhexyl side chains, facilitated by the organozinc reagent, is crucial for ensuring the polymer is soluble enough for solution-based processing while also influencing the packing and morphology of the final polymer film. rsc.org It has also been noted as a component in catalytic systems for producing other types of polymers, where it can influence the properties of the resulting material. vulcanchem.com

Catalytic Aspects of Zinc Bromide and Its Derived Organozinc Reagents

Lewis Acid Catalysis by Zinc Bromide in Organic Reactions

Zinc bromide (ZnBr₂) is a versatile and moderately strong Lewis acid that is widely employed as a catalyst in a variety of organic reactions. researchgate.net Its effectiveness stems from the ability of the zinc ion to accept electron pairs, thereby activating substrates and facilitating bond formation and cleavage. researchgate.net Lewis acids like zinc bromide are integral to numerous synthetic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and ene reactions. mdpi.comrsc.org

The catalytic activity of zinc bromide is particularly notable in the synthesis of complex organic molecules. For instance, it has been shown to catalyze glycosylation reactions with a high degree of stereoselectivity. In the synthesis of morphine glucuronide, ZnBr₂ demonstrated superior specificity compared to zinc chloride (ZnCl₂), achieving a high α/β selectivity ratio.

Furthermore, zinc bromide has been utilized in cascade reactions, such as the annulation of o-alkoxy alkynols to produce indeno[1,2-c]chromenes. This process involves a 5-exo-dig cyclization followed by a Friedel-Crafts reaction and a ring-opening sequence, all mediated by the Lewis acidity of ZnBr₂. organic-chemistry.org

While the Lewis acidic properties of zinc bromide are well-established, the direct application of 2-Ethylhexylzinc bromide as a Lewis acid catalyst in organic reactions is not extensively documented in scientific literature. Its primary role is observed in the context of transmetalation in cross-coupling reactions, rather than as a standalone catalyst that activates substrates through Lewis acid-base interactions.

Development and Application of Heterogeneous Zinc Bromide Catalysts (e.g., Polystyrene-Supported Complexes)

To enhance reusability and simplify product purification, significant research has focused on the development of heterogeneous catalysts. These catalysts are in a different phase from the reactants, allowing for easy separation from the reaction mixture. savemyexams.com In the context of zinc bromide, this has led to the creation of polymer-supported catalysts.

A notable example is the polystyrene-supported zinc bromide-ethylenediamine complex. This heterogeneous catalyst has proven to be highly efficient and reusable for the synthesis of α,β-acetylenic ketones through the cross-coupling of acid chlorides with terminal alkynes. vulcanchem.comfluorochem.co.uk The catalyst is stable, easily prepared, and can be recycled multiple times without a significant loss of activity, making the process more economical and environmentally friendly. vulcanchem.comfluorochem.co.ukresearchgate.net

The development of heterogeneous catalysts using this compound, however, is not a prominent area of research based on available literature. The focus of this organozinc reagent remains on its role in homogeneous catalysis, particularly in transition metal-catalyzed reactions where it is consumed as a reagent.

Co-catalytic Roles of Zinc Bromide in Transition Metal-Catalyzed Processes

In the realm of transition metal-catalyzed reactions, organozinc reagents derived from zinc bromide, such as this compound, play a critical role as nucleophilic partners in cross-coupling reactions. The most prominent of these is the Negishi coupling, a powerful carbon-carbon bond-forming reaction catalyzed by palladium or nickel complexes. nih.gov

In these reactions, this compound is not a catalyst itself but a key reagent that undergoes transmetalation with the transition metal catalyst. This step involves the transfer of the 2-ethylhexyl group from the zinc atom to the palladium or nickel center, which then participates in the reductive elimination step to form the final product and regenerate the active catalyst. nih.gov

The use of this compound is particularly prevalent in the synthesis of regioregular poly(3-alkylthiophenes) and other conjugated polymers for electronic and optoelectronic applications. rsc.orgscispace.com The branched 2-ethylhexyl side chains, introduced via Negishi coupling, can enhance the solubility and influence the solid-state packing of the polymers.

Below is a data table summarizing the application of this compound in transition metal-catalyzed Negishi cross-coupling reactions for the synthesis of functionalized thiophene (B33073) derivatives.

| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| Pd(dppf)Cl₂ | 2,5-dibromo-3-fluorothiophene | This compound | 2-bromo-5-(2-ethylhexyl)-3-fluorothiophene | 31 | researchgate.netnih.gov |

| Ni(dppp)Cl₂ | 2,5-dibromo-3-alkylthiophene | This compound | 2-bromo-5-(2-ethylhexyl)-3-alkylthiophene | N/A | scispace.com |

Table 1: Application of this compound in Negishi Cross-Coupling Reactions

The yields of these reactions can be influenced by the steric hindrance of the 2-ethylhexyl group. For instance, in the synthesis of fluorinated thiophene monomers, the alkylation yield with the branched this compound was slightly lower than that with a straight-chain analogue, which was attributed to the greater steric demand of the (2-ethylhexyl)zinc reagent. researchgate.netnih.gov

Future Research Directions and Emerging Methodologies

Innovations in Environmentally Benign Synthesis of Organozinc Reagents

The traditional batch synthesis of organozinc reagents often involves challenges related to instability, exothermicity, and water sensitivity, necessitating stringent inert atmosphere techniques. nih.gov Emerging research is focused on developing greener and safer synthesis protocols.

Continuous flow chemistry represents a significant advance. researchgate.net In this approach, an organic halide is passed through a heated column packed with metallic zinc, allowing for the "on-demand" synthesis of the organozinc reagent. nih.gov This methodology offers superior heat and mass transfer, minimizes the volume of hazardous reagent present at any given time, and allows for direct integration with subsequent reaction steps, thereby improving safety and process efficiency. nih.govresearchgate.net Flow chemistry is considered a greener alternative to batch processing as it can minimize hazardous intermediates and by-products. researchgate.net

Another promising frontier is mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. rsc.org Techniques like twin-screw extrusion are being explored for the continuous, solvent-free synthesis of organic compounds. rsc.orgrsc.org The application of mechanochemistry to the direct synthesis of organozinc halides from zinc metal and alkyl halides could drastically reduce solvent waste and energy consumption, marking a paradigm shift towards more sustainable chemical manufacturing.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Mechanochemical Synthesis (Future) |

|---|---|---|---|

| Solvent Use | High (typically THF or other ethers) | Reduced; used as a medium | Solvent-free or minimal solvent |

| Safety | Risk of exotherm accumulation; storage of unstable reagents | Improved control over exotherms; on-demand generation minimizes accumulation nih.gov | Reduced risks associated with flammable solvents |

| Scalability | Challenging due to heat transfer limitations | Straightforward by extending operation time ("scaling out") researchgate.net | Potentially high throughput via continuous extrusion rsc.org |

| Integration | Requires separate, sequential steps | Easily integrated ("telescoped") with downstream purification and analysis researchgate.net | Potential for direct solid-state processing |

Design of Stereoselective Reactions Employing 2-Ethylhexylzinc Bromide

A major challenge and area of intense research is the control of stereochemistry in reactions involving chiral secondary alkylzinc reagents. The development of catalytic asymmetric methods that can precisely control the three-dimensional arrangement of atoms is crucial for the synthesis of pharmaceuticals and other complex molecules.

Future research will focus on the design and synthesis of novel chiral ligands that can effectively discriminate between the enantiomers of a racemic organozinc reagent or control the facial selectivity of its addition to a prochiral electrophile. chinesechemsoc.org This includes the development of sophisticated N-heterocyclic carbene (NHC), amino alcohol, and phosphine-based ligands. chinesechemsoc.orglookchem.commdpi.com For instance, bulky C2-symmetric chiral NHC ligands have proven effective in palladium-catalyzed enantioconvergent couplings of secondary alkylzinc reagents with aryl halides, providing access to enantioenriched 1,1-diarylalkane products. chinesechemsoc.org

An important emerging strategy is the enantioconvergent cross-coupling of racemic secondary alkylzinc reagents. chinesechemsoc.org In this approach, a chiral catalyst selectively converts both enantiomers of the starting organozinc reagent into a single enantiomer of the product, achieving high enantioselectivity and a theoretical maximum yield of 100%. chinesechemsoc.org Furthermore, developing stereoretentive cross-coupling reactions, where a starting material with a defined stereocenter is converted to a product with the same stereochemical configuration, is another key goal. nih.gov This has been demonstrated for chiral secondary dialkylzinc reagents, which can be prepared and coupled with high retention of configuration. nih.gov

Integration of Organozinc Chemistry with Automated and High-Throughput Synthesis Platforms

The integration of organozinc chemistry with automated synthesis platforms is poised to accelerate discovery in medicinal and materials chemistry. The instability and handling requirements of reagents like this compound have traditionally limited their use in high-throughput settings.

However, the combination of continuous flow synthesis with robotic platforms enables the on-demand, automated generation of diverse organozinc reagents followed immediately by their use in reactions. This approach circumvents the need to prepare and store large libraries of unstable compounds. Automated systems can perform synthesis, work-up, purification, and analysis with minimal human intervention, dramatically shortening the design-make-test-analyze cycle in drug discovery. High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction parameters (catalysts, ligands, solvents, additives) in parallel, facilitating the quick identification of optimal conditions for a desired transformation.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium catalysts are standard for many organozinc cross-coupling reactions (e.g., Negishi coupling), there is a continuous drive to develop more active, selective, and robust catalytic systems. researchgate.net For secondary alkylzinc reagents like this compound, a common side reaction is β-hydride elimination, which leads to undesired byproducts.

Future research is directed at designing catalyst systems that favor the desired reductive elimination over β-hydride elimination. This is often achieved by using sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or biarylphosphines, which can promote the formation of the C-C bond. researchgate.netrsc.org

Beyond palladium, there is growing interest in catalysts based on more earth-abundant and less expensive first-row transition metals, such as nickel. princeton.edu Nickel catalysts can exhibit unique reactivity profiles and are effective for cross-coupling reactions involving C(sp³)–N bonds, expanding the scope of possible transformations with organozinc reagents. princeton.edu Furthermore, the exploration of other transition metals like copper, iron, and cobalt as catalysts for Negishi-type reactions is an active area of investigation. researchgate.net

| Catalytic System | Focus Area / Advantage | Example Application |

|---|---|---|

| Palladium with Bulky Ligands | Suppression of β-hydride elimination; enhanced reductive elimination. rsc.org | Coupling of secondary alkylzinc halides with heteroaryl halides. rsc.org |

| Palladium with Chiral NHCs | Enantioconvergent cross-coupling of racemic secondary alkylzinc reagents. chinesechemsoc.org | Synthesis of enantioenriched 1,1-diarylalkanes. chinesechemsoc.org |

| Nickel Catalysts | Utilizes earth-abundant metal; unique reactivity, e.g., with C-N bonds. princeton.edu | Cross-coupling of alkyl aziridines with organozinc reagents. princeton.edu |

| Copper/Iron/Cobalt Catalysts | Lower cost; alternative reactivity pathways. researchgate.net | Expanding the scope of Negishi-type cross-couplings. researchgate.net |

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is essential for the rational design of new reactions and catalysts. The solution structure of organozinc reagents is often complex and can involve equilibria between various species (monomers, dimers, Schlenk species), which are influenced by solvents and additives like lithium chloride.

Advanced spectroscopic techniques are being employed to probe these systems. In-situ monitoring using methods like NMR and IR spectroscopy allows for real-time observation of reacting species. X-ray Absorption Spectroscopy (XAS) is emerging as a powerful tool to determine the local coordination environment and solvation states of the zinc center in solution.

Complementing these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable. nih.gov DFT calculations can elucidate transition state structures, rationalize the origins of stereoselectivity, and predict the effect of ligand modifications on catalyst performance. chinesechemsoc.orgnih.gov Ab initio molecular dynamics simulations are used to model the dynamic behavior of organozinc reagents in solution, providing insights into their solvation and aggregation. This synergistic approach, combining advanced spectroscopy and computation, is crucial for moving beyond empirical screening to a more predictive and design-oriented approach in organozinc chemistry. nih.gov

Q & A

Q. What role does this compound play in synthesizing functionalized polymers or hybrid materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.